4-[2-(Benzyloxy)ethyl]-2-azetidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Benzyloxy)ethyl]-2-azetidinone is an organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a benzyloxyethyl group attached to the azetidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Benzyloxy)ethyl]-2-azetidinone typically involves the cyclization of appropriate precursors. One common method is the [2+2] cycloaddition of ketenes to Schiff bases. This reaction is often catalyzed by Lewis acids such as boron trifluoride (BF3) or titanium tetrachloride (TiCl4) under controlled conditions . Another approach involves the use of optically active natural sources, such as L-threonine, to achieve the desired stereochemistry .
Industrial Production Methods: For large-scale production, the synthesis process is optimized to avoid costly separation steps and improve yield. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[2-(Benzyloxy)ethyl]-2-azetidinone undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azetidinone ring can be reduced to form azetidines, which are saturated four-membered rings.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) are used under basic conditions.
Major Products Formed:
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Reduction of the azetidinone ring forms azetidine derivatives.
Substitution: Substitution reactions yield various functionalized azetidinone derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(Benzyloxy)ethyl]-2-azetidinone has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[2-(Benzyloxy)ethyl]-2-azetidinone involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to enzymes and receptors, making it a potent inhibitor. The azetidinone ring is known to interfere with the synthesis of bacterial cell walls, making it effective against certain bacterial strains . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: This compound shares the benzyloxyethyl group but differs in its sulfonate ester functionality.
4-Acetoxy-2-azetidinone: Similar in structure but with an acetoxy group instead of the benzyloxy group.
Uniqueness: 4-[2-(Benzyloxy)ethyl]-2-azetidinone is unique due to its combination of the benzyloxyethyl group and the azetidinone ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H15NO2 |
---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
4-(2-phenylmethoxyethyl)azetidin-2-one |
InChI |
InChI=1S/C12H15NO2/c14-12-8-11(13-12)6-7-15-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) |
InChI-Schlüssel |
JYDPESRTFPYONY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC1=O)CCOCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.